molecular formula C7H9NO B14740273 2-Methoxy-3H-azepine CAS No. 2183-95-1

2-Methoxy-3H-azepine

Cat. No.: B14740273
CAS No.: 2183-95-1
M. Wt: 123.15 g/mol
InChI Key: IMMKFDNSSMLDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3H-azepine is a heterocyclic compound with the molecular formula C7H9NO. It belongs to the class of azepines, which are seven-membered nitrogen-containing rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3H-azepine can be synthesized through the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-azidophenyl phenyl sulphoxide yields 7-methoxy-2-phenylsulphinyl-3H-azepine . Another method involves the thermal reaction between alkylnitrobenzene and tributylphosphine in the presence of methanol at 150°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolysis or thermal reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3H-azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-3H-azepine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. Specific molecular targets and pathways are still under investigation, but the compound’s unique chemical properties suggest potential interactions with enzymes and receptors involved in biological processes .

Properties

CAS No.

2183-95-1

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-methoxy-3H-azepine

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6-8-7/h2-4,6H,5H2,1H3

InChI Key

IMMKFDNSSMLDHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.